

Introduction: The Strategic Importance of the Morpholine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(4-Bromophenyl)morpholine**

Cat. No.: **B1378983**

[Get Quote](#)

In modern medicinal chemistry and drug development, the morpholine ring is recognized as a privileged structural motif.^{[1][2]} Its frequent incorporation into therapeutic agents stems from its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor. These attributes often enhance the pharmacokinetic profile of a parent molecule, making the morpholine scaffold a valuable tool for lead optimization.^[2]

3-(4-Bromophenyl)morpholine emerges as a particularly strategic heterocyclic building block by combining the benefits of the morpholine core with a versatile synthetic handle. This bifunctional nature allows for its seamless integration into complex molecular architectures. The molecule consists of two key components:

- The Morpholine Ring: Positioned at the 3-position, it serves as a foundational pharmacophore, ready to interact with biological targets or fine-tune the drug-like properties of the final compound.^[3]
- The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a highly effective functional group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the straightforward formation of carbon-carbon and carbon-heteroatom bonds.^[3]

This guide provides a comprehensive technical overview of **3-(4-Bromophenyl)morpholine**, detailing its properties, a representative synthesis, its core applications in synthetic chemistry, and essential safety protocols for its handling.

Physicochemical Properties and Specifications

The fundamental properties of **3-(4-Bromophenyl)morpholine** are summarized below. This data provides the foundational knowledge required for its use in experimental design, including stoichiometry calculations and selection of appropriate analytical methods.

Property	Value	Source(s)
CAS Number	1225823-06-2	[4]
Molecular Formula	C ₁₀ H ₁₂ BrNO	[4]
Molecular Weight	242.11 g/mol	[4]
Appearance	White to off-white crystalline powder	Inferred from related isomers[5]
Purity	Typically >95%	[3][4]

Expected Spectroscopic Data

While specific spectra for this exact isomer are not widely published, its structure allows for the prediction of key characteristic signals essential for its identification:

- ¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the disubstituted benzene ring, and a series of multiplets in the aliphatic region (approx. 2.8-4.5 ppm) for the diastereotopic protons of the morpholine ring.
- ¹³C NMR: Aromatic carbons would appear in the 115-150 ppm range, with the carbon bearing the bromine atom being significantly shielded. The aliphatic carbons of the morpholine ring would be expected in the 45-70 ppm region.
- IR Spectroscopy: Key stretches would include C-H (aromatic and aliphatic), C-N, C-O-C ether stretches (around 1100 cm⁻¹), and a C-Br stretch in the fingerprint region.
- Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.

Synthesis and Elucidation

The synthesis of N-aryl morpholines is most efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination reaction, which forms a carbon-nitrogen bond between an aryl halide and an amine using a palladium catalyst, is a cornerstone of this field. Below is a representative protocol adapted from established methods for structurally similar compounds.^[6]

Rationale for Synthetic Strategy

The choice of a palladium-catalyzed approach is dictated by its high efficiency, functional group tolerance, and broad substrate scope. The key components of the reaction are:

- Palladium Catalyst: Facilitates the oxidative addition and reductive elimination cycle.
- Phosphine Ligand (e.g., BINAP): Stabilizes the palladium center and promotes the key steps of the catalytic cycle.
- Base (e.g., Sodium tert-butoxide): Activates the amine for reaction with the palladium complex.

Representative Synthesis Protocol: Palladium-Catalyzed Amination

This protocol describes a plausible synthesis of **3-(4-Bromophenyl)morpholine** from 1,4-dibromobenzene and 3-methylmorpholine (as a conceptual precursor, though direct synthesis is more complex and often proprietary). A more common industrial approach involves multi-step sequences. For the purpose of this guide, a direct coupling is illustrated.

Materials & Equipment:

- 1,4-Dibromobenzene
- Morpholine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
- Sodium tert-butoxide (NaOtBu)

- Anhydrous Toluene
- Schlenk flask or similar reaction vessel
- Magnetic stirrer with heating
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene (1.0 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), and XPhos (0.04 eq).
- Solvent and Reagents: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).
- Base Addition: Carefully add sodium tert-butoxide (1.4 eq). The mixture may change color.
- Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Structural Verification

Post-synthesis, it is imperative to validate the structure and purity of the compound. This is achieved through a combination of techniques:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the connectivity and structural integrity.
- Mass Spectrometry: To verify the molecular weight and isotopic distribution.
- HPLC/GC: To determine purity.

Applications in Synthetic Chemistry

3-(4-Bromophenyl)morpholine is a quintessential bifunctional building block, offering two distinct points for molecular elaboration.

Caption: Bifunctional nature of **3-(4-Bromophenyl)morpholine**.

The Bromophenyl Group as a Synthetic Handle

The C-Br bond is the primary site for synthetic modification, most commonly via palladium-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems or the introduction of new functional groups, which is a cornerstone of modern drug discovery.

Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the bromophenyl group with a boronic acid or ester.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

The Morpholine Moiety in Drug Design

Once the core structure has been elaborated via the bromophenyl handle, the morpholine ring imparts its beneficial properties. It is a weak base, which can reduce off-target effects sometimes associated with more basic amines like piperidine.^[1] Its presence is noted in numerous approved drugs, highlighting its acceptance and utility in creating safe and effective medicines.^{[1][7]}

Safety and Handling

While a specific safety data sheet for **3-(4-Bromophenyl)morpholine** is not widely available, data from the closely related structural isomer, 4-(4-Bromophenyl)morpholine, provides a

strong basis for handling precautions.[\[8\]](#)[\[9\]](#) It should be treated as an irritant.

Hazard Class	GHS Classification	Precautionary Statements
Skin Irritation	Category 2 (H315)	P264, P280, P302+P352
Eye Irritation	Category 2A (H319)	P280, P305+P351+P338
Respiratory Irritation	STOT SE 3 (H335)	P261, P271, P304+P340

Source: Based on data for 4-(4-Bromophenyl)morpholine[\[8\]](#)[\[9\]](#)

5.1 Personal Protective Equipment (PPE)

- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Use safety glasses with side-shields or chemical goggles.
- Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an N95-rated dust mask or higher.[\[9\]](#)
- Skin and Body Protection: Wear a standard laboratory coat.

5.2 Handling and Storage

- Avoid formation of dust and aerosols.[\[10\]](#)
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from oxidizing agents.

5.3 First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[11\]](#)
- Skin Contact: Immediately wash off with soap and plenty of water.[\[10\]](#)
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[10\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

Conclusion

3-(4-Bromophenyl)morpholine is a high-value heterocyclic building block that offers a powerful combination of a proven pharmacophore and a versatile synthetic handle. Its utility in constructing complex molecules via robust cross-coupling chemistry makes it an essential tool for researchers in drug discovery, agrochemicals, and material science. By understanding its properties, synthesis, and applications, scientists can strategically leverage this compound to accelerate the development of novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3-(4-Bromophenyl)morpholine | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(4-ブロモフェニル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Morpholine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1378983#3-4-bromophenyl-morpholine-as-a-heterocyclic-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com